4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, including the formation of the quinoxaline core and the subsequent attachment of the sulfonyl and pyrrolidinyl groups. One common method involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions involving pyrrolidinone derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as 2,3-dihydroquinoxaline and 2,3-dihydroquinoxalin-6-sulfonamide.
Uniqueness
What sets 4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure provides opportunities for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C19H19N3O4S/c1-13-8-9-14(21-10-4-7-19(21)24)11-17(13)27(25,26)22-12-18(23)20-15-5-2-3-6-16(15)22/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,20,23) |
InChI Key |
GDSSLMQDOZIADP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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